molecular formula C8H14N2O2 B077135 2-(Diethoxymethyl)-1H-imidazole CAS No. 13750-84-0

2-(Diethoxymethyl)-1H-imidazole

Katalognummer B077135
CAS-Nummer: 13750-84-0
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: GDYWVVQIJJWUFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diethoxymethyl)-1H-imidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DEMI and has been found to have several unique properties that make it an attractive option for use in various laboratory experiments. In

Wirkmechanismus

The mechanism of action of DEMI is not fully understood. However, it is believed that DEMI acts as a Lewis acid catalyst in various organic reactions. DEMI has been found to be highly reactive towards various nucleophiles such as amines, alcohols, and thiols.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of DEMI have not been extensively studied. However, it has been found that DEMI is relatively non-toxic and does not have any significant adverse effects on the human body. DEMI has also been found to be stable under various conditions and can be stored for extended periods without any significant degradation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using DEMI in laboratory experiments is its high reactivity towards various nucleophiles. DEMI is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using DEMI is its high cost compared to other reagents. DEMI is also relatively unstable in the presence of moisture and air and requires careful handling to prevent degradation.

Zukünftige Richtungen

There are several potential future directions for research on DEMI. One area of research could be the development of new synthetic routes for DEMI that are more cost-effective and efficient. Another area of research could be the development of new applications for DEMI in various organic reactions. Additionally, further studies could be conducted to better understand the mechanism of action of DEMI and its potential biochemical and physiological effects.
Conclusion:
In conclusion, DEMI is a chemical compound that has several potential applications in scientific research. Its high reactivity towards various nucleophiles makes it an attractive option for use in various laboratory experiments. Further research is needed to fully understand the mechanism of action of DEMI and its potential biochemical and physiological effects. However, DEMI has already shown promising results in various organic reactions and has the potential to be a valuable reagent in the field of organic chemistry.

Synthesemethoden

The synthesis of DEMI involves the reaction of 2-amino-1H-imidazole with paraformaldehyde and diethyl ether. This reaction results in the formation of DEMI, which can be further purified using various techniques such as recrystallization, column chromatography, and distillation. The purity of DEMI can be determined using spectroscopic techniques such as NMR and IR spectroscopy.

Wissenschaftliche Forschungsanwendungen

DEMI has been found to have several potential applications in scientific research. One of the primary uses of DEMI is in the synthesis of various organic compounds. DEMI can be used as a reagent in the synthesis of various heterocyclic compounds such as imidazoles, pyrazoles, and triazoles. DEMI has also been used as a catalyst in various organic reactions such as the synthesis of esters, amides, and nitriles.

Eigenschaften

CAS-Nummer

13750-84-0

Produktname

2-(Diethoxymethyl)-1H-imidazole

Molekularformel

C8H14N2O2

Molekulargewicht

170.21 g/mol

IUPAC-Name

2-(diethoxymethyl)-1H-imidazole

InChI

InChI=1S/C8H14N2O2/c1-3-11-8(12-4-2)7-9-5-6-10-7/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI-Schlüssel

GDYWVVQIJJWUFA-UHFFFAOYSA-N

SMILES

CCOC(C1=NC=CN1)OCC

Kanonische SMILES

CCOC(C1=NC=CN1)OCC

Andere CAS-Nummern

13750-84-0

Synonyme

2-(Diethoxymethyl)-1H-imidazole

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.